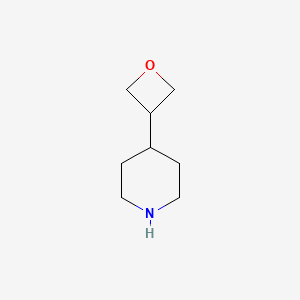
4-(Oxetan-3-il)piperidina
Descripción general
Descripción
“4-(Oxetan-3-yl)piperidine” is a chemical compound that often appears in scientific experiments. It’s a heterocyclic compound with a piperidine moiety .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of “4-(Oxetan-3-yl)piperidine” involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of “4-(Oxetan-3-yl)piperidine” is C10H17NO5 . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Aplicaciones Científicas De Investigación
Síntesis y Reactividad
“4-(Oxetan-3-il)piperidina” es un derivado del oxetano, un éter cíclico de cuatro miembros . Los oxetanos han sido objeto de numerosos estudios debido a su reactividad única y posibles aplicaciones en diversos campos . La síntesis de nuevos derivados de oxetano, incluyendo “this compound”, ha sido un foco de estos estudios .
Química Medicinal
Los oxetanos, incluyendo “this compound”, se han explorado en la química medicinal debido a sus potenciales actividades biológicas . Pueden usarse como subunidades farmacofóricas en moléculas aza-heterocíclicas para una amplia variedad de productos naturales y sintéticos .
Derivados de Aminoácidos
“this compound” puede usarse en la síntesis de nuevos derivados heterocíclicos de aminoácidos . Estos derivados se pueden obtener mediante adición aza-Michael de heterociclos NH con metil 2-(Azetidin- u Oxetan-3-ilideno)acetatos .
Reacción de Acoplamiento Cruzado de Suzuki–Miyaura
La reacción de acoplamiento cruzado de Suzuki–Miyaura se puede utilizar para la síntesis y diversificación de nuevos derivados heterocíclicos de aminoácidos, incluidos aquellos que contienen "this compound" .
Preparación de Azetidina-Oxetano Espirocíclico
“this compound” puede usarse en la preparación de un azetidina-oxetano espirocíclico . Esta transformación tuvo éxito en la generación de un azetidina-oxetano espirocíclico
Safety and Hazards
Direcciones Futuras
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Oxetan-3-yl)piperidine”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propiedades
IUPAC Name |
4-(oxetan-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-9-4-2-7(1)8-5-10-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZBCRMJQYVTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717082 | |
| Record name | 4-(Oxetan-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257294-01-1 | |
| Record name | 4-(Oxetan-3-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

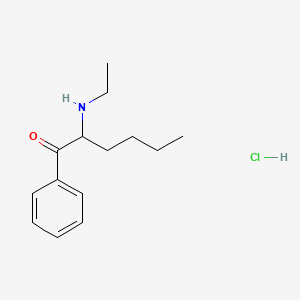
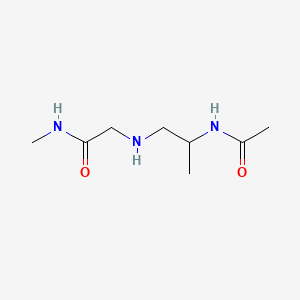
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)

![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)
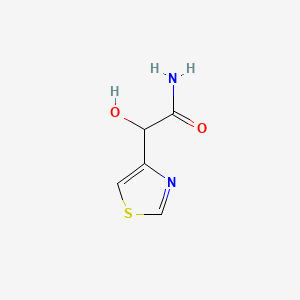
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
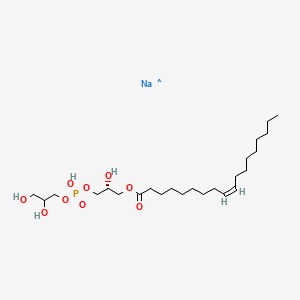

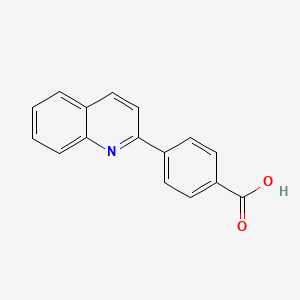
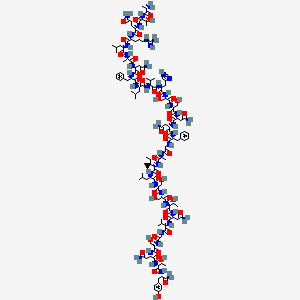
![3,4-dichloro-N-[(1r,2r)-2-(diethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B593753.png)

